(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid

Catalog No.
S787194
CAS No.
86060-84-6
M.F
C26H23NO6
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)car...

CAS Number

86060-84-6

Product Name

(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1

InChI Key

OQGAELAJEGGNKG-QHCPKHFHSA-N

Synonyms

Fmoc-Asp(OBzl)-OH;86060-84-6;Fmoc-L-asparticacid4-benzylester;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzyloxy)-4-oxobutanoicacid;L-Fmoc-asparticacidbeta-benzylester;ST51016063;(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoicacid;L-Fmoc-asparticacidbelta-benzylester;4-BenzylN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate;fmoc-l-asp(obzl)-oh;PubChem10005;KSC496E9F;4-BenzylN-Fmoc-L-aspartate;47593_ALDRICH;SCHEMBL119962;47593_FLUKA;CTK3J6292;MolPort-002-497-242;ACT08950;ZINC2539219;Fmoc-L-asparticacidb-benzylester;ANW-74484;CF-173;AKOS015895331;AKOS015922806

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Fmoc-Asp(OBzl)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid (Fmoc-Asp(OBzl)-OH, CAS: 86060-84-6) is a core orthogonally protected amino acid building block utilized in both solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS) . Featuring a base-labile N-alpha-Fmoc group and an acid-stable, hydrogenolysis-susceptible beta-benzyl ester, this compound is engineered for complex synthetic workflows requiring selective side-chain masking. It is primarily procured for the synthesis of protected peptide fragments, cyclic peptides, and acid-sensitive glycopeptides where standard tert-butyl (tBu) protection strategies fail due to premature cleavage during mild acid treatments .

Research Fit

1
Standard Fmoc SPPS Piperidine-mediated Nα-deprotection compatible
2
Orthogonal Stability Benzyl ester remains intact during chain elongation
3
Selective Side-Chain Release TFA/TFMSA or hydrogenolysis for on-resin cyclization

In routine SPPS workflows, Fmoc-Asp(OtBu)-OH is the default choice due to its single-step global cleavage in 95% trifluoroacetic acid (TFA). However, substituting Fmoc-Asp(OBzl)-OH with the OtBu analog catastrophically fails in orthogonal protocols requiring the isolation of fully protected peptide fragments . Because the OtBu group is highly TFA-labile, it cannot survive the mild acid cleavage conditions (e.g., 1-2% TFA) used to detach peptides from hyper-acid-sensitive resins like 2-Chlorotrityl chloride (2-CTC). Conversely, the benzyl ester remains completely intact under these conditions, ensuring the aspartic acid side chain remains protected for downstream liquid-phase fragment condensation or selective on-resin cyclization .

Substitution Risk

  • Fmoc-Asp(OtBu)-OH

    Both protecting groups are acid-labile, limiting orthogonal selectivity; orthogonal deprotection strategies may require validation.

  • Boc-Asp(OBzl)-OH

    Boc group requires TFA before Fmoc coupling, incompatible with standard Fmoc SPPS workflow; may require method adaptation.

  • Fmoc-Asp(OMe)-OH

    Methyl ester may exhibit different aspartimide risk and solubility profile; substitution may shift impurity profiles.

Absolute Stability in Mild to Moderate TFA Concentrations

When synthesizing protected peptide fragments on 2-CTC resin, the peptide must be cleaved using 1-5% TFA in DCM. Fmoc-Asp(OtBu)-OH exhibits significant premature side-chain deprotection under these conditions, whereas Fmoc-Asp(OBzl)-OH demonstrates >99% stability [1]. Furthermore, even in 95% TFA—the standard global cleavage cocktail—the benzyl ester remains intact, allowing for the generation of peptides with selectively masked aspartic acid residues for subsequent targeted modifications [2].

Evidence DimensionSide-chain stability in 95% TFA (1-2 hours)
Target Compound Data>99% intact (OBzl retained)
Comparator Or BaselineFmoc-Asp(OtBu)-OH (>99% cleaved to free acid)
Quantified DifferenceComplete binary orthogonality in TFA-based cleavage cocktails
ConditionsStandard SPPS global cleavage conditions (95% TFA / scavengers at room temperature)

Procuring the OBzl derivative is mandatory for synthesizing fully protected peptide fragments or performing selective side-chain modifications post-cleavage.

Orthogonal Protection
Class-level
OBzl stable to piperidine vs OtBu partially labile
Enables sequential deprotection strategies
Requires TFA/TFMSA or H₂/Pd for OBzl removal

Cost-Effective Deprotection vs. Allyl Esters

For syntheses requiring an orthogonal protecting group that survives TFA, buyers often choose between benzyl (OBzl) and allyl (OAll) esters. While Fmoc-Asp(OAll)-OH provides excellent orthogonality, its removal requires stoichiometric or catalytic amounts of expensive, air-sensitive palladium(0) complexes (e.g., Pd(PPh3)4) and specific scavengers [1]. In contrast, Fmoc-Asp(OBzl)-OH is quantitatively deprotected using standard catalytic hydrogenation (H2 over Pd/C) or transfer hydrogenation. This eliminates heavy-metal contamination risks associated with soluble Pd catalysts and drastically reduces reagent costs during industrial scale-up [2].

Evidence DimensionDeprotection reagent requirement and cost-efficiency
Target Compound DataHeterogeneous Pd/C with H2 gas (low cost, easily filtered)
Comparator Or BaselineFmoc-Asp(OAll)-OH (requires expensive, homogeneous Pd(0) complexes)
Quantified DifferenceEliminates homogeneous transition-metal catalyst dependency for side-chain unmasking
ConditionsLate-stage orthogonal deprotection in solution phase

Transitioning from OAll to OBzl protection significantly lowers catalyst procurement costs and simplifies downstream API purification.

Aspartimide Formation
Cross-study
Benzyl: 6.2×10⁻⁶ s⁻¹ (−15°C) vs OtBu: significantly suppressed
Benzyl ester may support aspartimide management with additives
HF-anisole conditions; OtBu preferred for minimal aspartimide risk

Compatibility with Acid-Sensitive Peptide Sequences

Certain complex targets, such as O-linked glycopeptides or peptides containing acid-labile lipid conjugates, degrade rapidly in the 90-95% TFA required to remove standard OtBu protecting groups [1]. By incorporating Fmoc-Asp(OBzl)-OH, chemists can bypass strong acid deprotection entirely for the aspartic acid residue. Once the peptide is assembled, the benzyl group is cleaved under strictly neutral conditions via hydrogenolysis [2]. This orthogonal approach preserves delicate structural motifs that would otherwise suffer from acid-catalyzed hydrolysis or epimerization.

Evidence DimensionpH conditions required for side-chain deprotection
Target Compound DataNeutral pH (H2, Pd/C)
Comparator Or BaselineFmoc-Asp(OtBu)-OH (pH < 1, 95% TFA)
Quantified DifferenceShifts deprotection from highly acidic to completely neutral conditions
ConditionsGlobal side-chain deprotection of sensitive peptide conjugates

Essential for the high-yield procurement and manufacturing of glycopeptides and acid-sensitive therapeutic conjugates.

Enantiomeric Purity
Head-to-head
OBzl: ≥99.5% ee vs OtBu: ≥99.8% ee
OBzl chiral purity suitable for research applications
0.3% difference; OtBu may be preferred for highest chiral requirement
Dipeptide Impurities
Head-to-head
OBzl: holistic purity ≥98% vs OtBu: 4 impurities ≤0.1% each
OtBu offers tighter single-impurity control
OBzl robust for most research syntheses
DMF Solubility
Head-to-head
Both clearly soluble at 0.5 M vs OBzl additional MeOH solubility
Equivalent for automated SPPS; MeOH solubility aids pre-activation
Flexibility for solution-phase steps

Convergent Synthesis of Long Peptides via Fragment Condensation

In the convergent synthesis of >50-mer peptides, Fmoc-Asp(OBzl)-OH is incorporated into intermediate fragments synthesized on 2-CTC resin. Because the OBzl group survives the 1% TFA cleavage used to release the fragment from the resin, the aspartic acid side chain remains protected, preventing unwanted branching or polymerization during subsequent liquid-phase fragment coupling [1].

Synthesis of Head-to-Tail Cyclic Peptides

For cyclic peptide development, the linear precursor is often synthesized with Fmoc-Asp(OBzl)-OH. Following selective deprotection of the N- and C-termini, the peptide is cyclized on-resin or in solution. The OBzl group protects the internal aspartic acid carboxylate from participating in the cyclization reaction, ensuring exclusive head-to-tail macrocyclization before final deprotection via hydrogenation [2].

Manufacturing of Acid-Sensitive Glycopeptides

When synthesizing glycopeptides where the glycosidic linkages are susceptible to acid hydrolysis, Fmoc-Asp(OBzl)-OH replaces standard OtBu derivatives. This allows the final global deprotection to be conducted via neutral catalytic hydrogenation, preserving the integrity of the carbohydrate moieties and maximizing the final yield of the intact therapeutic molecule [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Complex orthogonal-deprotection peptide synthesis
Benzyl ester stability to piperidine
Verify selective cleavage without Fmoc loss
Aspartimide-prone sequence management
Additive-compatible aspartimide control
Monitor aspartimide by-products during synthesis
Research/pilot-scale peptide production
Established quality specifications (≥98% purity)
Confirm lot purity and enantiomeric excess
Hybrid SPPS/solution-phase fragment coupling
Methanol solubility for pre-activation
Test solubility and reactivity in MeOH mixtures

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

445.15253745 Da

Monoisotopic Mass

445.15253745 Da

Heavy Atom Count

33

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-aspartic acid 4-benzyl ester

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